molecular formula C12H22N2O2 B2726990 tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate CAS No. 1955556-81-6

tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate

Cat. No.: B2726990
CAS No.: 1955556-81-6
M. Wt: 226.32
InChI Key: VDLQWFAVDYRRGW-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate is a spirocyclic carbamate derivative with a molecular formula of C₁₂H₂₂N₂O₂ (CAS: 1955556-81-6) . Its structure features a rigid spiro[3.3]heptane core, where one carbon bridges two cyclopropane rings, and a primary amine group is positioned at the 3-carbon of the spiro system. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Key properties include:

  • Molecular weight: 226.32 g/mol
  • Collision cross-section (CCS): 167.6 Ų for the [M+H]+ adduct .
    This compound is utilized as a versatile intermediate in pharmaceutical research, particularly in drug discovery programs targeting rigid, three-dimensional scaffolds .

Properties

IUPAC Name

tert-butyl N-(1-aminospiro[3.3]heptan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-8(13)12(9)5-4-6-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLQWFAVDYRRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955556-81-6
Record name tert-butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate has potential applications in drug design and development, particularly as a scaffold for creating novel therapeutic agents. Its spirocyclic structure may contribute to unique pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Research indicates that compounds with similar structural motifs often exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or analgesic effects. The specific activity of this compound remains to be fully elucidated, but it is hypothesized that it may interact with biological targets due to its amine functional group.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules in organic chemistry. Its reactivity can be exploited in various synthetic pathways, making it valuable for researchers working on the development of new chemical entities.

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+227.17540167.6
[M+Na]+249.15734165.5
[M+NH4]+244.20194167.5
[M+K]+265.13128163.6
[M-H]-225.16084163.4
[M+Na-2H]-247.14279165.6

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Spirocyclic Carbamates

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Group Purity Key Properties
This compound 1955556-81-6 C₁₂H₂₂N₂O₂ 226.32 Primary amine 98% High nucleophilicity; CCS [M+H]+: 167.6 Ų
tert-Butyl N-(3-hydroxyspiro[3.3]heptan-1-yl)carbamate 1935054-64-0 C₁₂H₂₁NO₃ 227.30 Hydroxyl ≥97% Hydrogen-bond donor; reduced reactivity compared to amine
tert-Butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate 1955556-88-3 C₁₂H₁₉NO₃ 225.29 Ketone N/A Electrophilic carbonyl; planar spiro system
tert-Butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate - C₁₃H₂₄N₂O₂ 240.35 Aminomethyl N/A Steric bulk from CH₂NH₂; secondary functionalization site

Physicochemical Properties

  • Rigidity : All compounds share the spiro[3.3]heptane core, conferring conformational rigidity for enhanced binding specificity .
  • Solubility : The hydroxyl derivative (227.30 g/mol) exhibits higher polarity than the amine (226.32 g/mol), favoring aqueous media .
  • Stability: The Boc group in all compounds protects against degradation under basic conditions, but the oxo derivative may undergo keto-enol tautomerism .

Biological Activity

tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate (CAS No. 1955556-81-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Purity : ≥95%
  • Storage Conditions : Typically stored at 4°C

The biological activity of this compound is primarily attributed to its structure, which allows it to interact selectively with various biological targets. The compound features a spirocyclic structure that enhances its steric properties, making it a promising candidate for drug development, particularly in peptidomimetics and enzyme inhibition.

Biochemical Pathways

Research indicates that compounds with similar structures can influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in amino acid metabolism.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could suggest roles in modulating synaptic transmission.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
Enzyme InteractionExhibits selective inhibition of aminotransferases
Receptor BindingPotential agonist for specific neurotransmitter receptors
Antimicrobial ActivityLimited studies; further investigation required

Case Studies and Research Findings

  • Enzyme Interaction Study
    A study focused on the compound's interaction with aminotransferases showed that this compound could inhibit enzyme activity by forming stable complexes with the enzyme-substrate complex. This interaction was characterized by a significant reduction in enzymatic activity, suggesting potential therapeutic applications in metabolic disorders.
  • Neurotransmitter Modulation
    Research exploring the compound's effect on neurotransmitter receptors indicated that it may function as a selective agonist for certain receptor types, potentially influencing neurotransmission and providing insights into its use in neuropharmacology.
  • Antimicrobial Potential
    Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against specific bacterial strains, warranting further exploration into its efficacy as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, its molecular weight suggests favorable absorption characteristics, which may enhance its bioavailability when administered.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate?

  • Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a spiro[3.3]heptane-derived amine. For example, reacting 3-aminospiro[3.3]heptane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃ or Et₃N in THF). Purification is achieved using column chromatography with gradients of ethyl acetate/hexane .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and spiro[3.3]heptane protons (distinct splitting patterns due to rigidity).
  • IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, use SHELX programs for data refinement .

Q. How is the purity of this compound assessed?

  • Methodology : Employ HPLC with a C18 column (ACN/water mobile phase) or TLC (silica gel, UV visualization). High-purity standards (≥95%) are achievable via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How does the spiro[3.3]heptane scaffold influence the compound’s reactivity and stability?

  • Analysis : The spiro structure imposes conformational rigidity, reducing entropy-driven side reactions. However, steric hindrance around the amino group may slow nucleophilic reactions (e.g., acylation). Computational studies (DFT) using Mercury software can model steric maps and predict reactive sites .

Q. What strategies optimize Boc deprotection in sterically hindered environments?

  • Methodology : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for 4–6 hours at 0–25°C. For recalcitrant cases, microwave-assisted heating (50–60°C, 30 min) or HCl/dioxane can enhance efficiency. Monitor deprotection via 1H NMR loss of tert-butyl signals .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology : Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) provides bond lengths/angles. Refinement via SHELXL (using Olex2 GUI) and visualization in Mercury software reveal intramolecular interactions (e.g., hydrogen bonding) that stabilize the spiro structure .

Q. What side reactions occur during synthesis, and how are they mitigated?

  • Challenges : Common issues include overprotection (di-Boc byproducts) or spiro ring-opening under acidic/basic conditions.
  • Solutions : Use stoichiometric Boc₂O (1.1 equiv) and mild bases (NaHCO₃ instead of NaOH). Avoid prolonged exposure to strong acids/bases during workup .

Q. How does the compound’s stereochemistry impact its utility in drug discovery?

  • Analysis : The 3-aminospiro[3.3]heptane core mimics constrained peptide backbones, making it valuable for protease inhibitors. Enantiomeric purity is critical; chiral HPLC (Chiralpak AD-H column) or enzymatic resolution ensures stereochemical fidelity .

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